Cas no 80782-69-0 (2-acetamidooctanoic acid)

2-acetamidooctanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-acetamidooctanoic acid
- EN300-342146
- Octanoic acid, 2-(acetylamino)-, (+-)-
- Q27162084
- Z1147230696
- 5440-37-9
- N-Acetylaminooctanoic acid
- SCHEMBL8096053
- 80782-69-0
- NSC-20154
- DTXSID401335973
- AKOS013015056
- N-Acetyl-2-aminooctanoic acid
- 2-acetamidooctanoicacid
- CHEBI:89901
- NSC 20154
- 2-(Acetylamino)octanoic acid
- NSC20154
- CS-0246728
-
- MDL: MFCD18862917
- Inchi: InChI=1S/C10H19NO3/c1-3-4-5-6-7-9(10(13)14)11-8(2)12/h9H,3-7H2,1-2H3,(H,11,12)(H,13,14)
- InChI Key: JJGNMSOJTSABGA-UHFFFAOYSA-N
- SMILES: CCCCCCC(C(=O)O)NC(=O)C
Computed Properties
- Exact Mass: 201.13649347g/mol
- Monoisotopic Mass: 201.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4Ų
- XLogP3: 1.5
Experimental Properties
- Density: 1.034
- Boiling Point: 396.4°Cat760mmHg
- Flash Point: 193.5°C
2-acetamidooctanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-342146-5.0g |
2-acetamidooctanoic acid |
80782-69-0 | 5.0g |
$2152.0 | 2023-02-23 | ||
Enamine | EN300-342146-1.0g |
2-acetamidooctanoic acid |
80782-69-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-342146-0.5g |
2-acetamidooctanoic acid |
80782-69-0 | 90% | 0.5g |
$579.0 | 2023-11-13 | |
TRC | A192860-100mg |
2-Acetamidooctanoic Acid |
80782-69-0 | 100mg |
$ 275.00 | 2022-06-08 | ||
Enamine | EN300-342146-0.05g |
2-acetamidooctanoic acid |
80782-69-0 | 90% | 0.05g |
$174.0 | 2023-11-13 | |
A2B Chem LLC | AC58027-50mg |
2-acetamidooctanoic acid |
80782-69-0 | 90% | 50mg |
$219.00 | 2024-04-19 | |
Aaron | AR005JXZ-2.5g |
2-acetamidooctanoic acid |
80782-69-0 | 95% | 2.5g |
$2025.00 | 2025-01-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317398-100mg |
2-Acetamidooctanoic acid |
80782-69-0 | 95% | 100mg |
¥6933.00 | 2024-07-28 | |
Aaron | AR005JXZ-10g |
2-acetamidooctanoic acid |
80782-69-0 | 90% | 10g |
$4413.00 | 2023-12-13 | |
A2B Chem LLC | AC58027-5g |
2-acetamidooctanoic acid |
80782-69-0 | 90% | 5g |
$2301.00 | 2024-04-19 |
2-acetamidooctanoic acid Related Literature
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
Additional information on 2-acetamidooctanoic acid
2-Acetamidooctanoic Acid: A Comprehensive Overview
2-Acetamidooctanoic acid, identified by the CAS number 80782-69-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, also referred to as N-acetyl-octanamide, is a derivative of octanoic acid with an acetamide group attached at the second carbon position. Its structure consists of an eight-carbon chain with an amide functional group, making it a versatile molecule with potential applications in various industries.
The synthesis of 2-acetamidooctanoic acid typically involves the reaction of octanoic acid with acetyl chloride in the presence of a base, such as pyridine. This reaction is a classic example of an acylation process, where the carboxylic acid group is converted into an amide. The resulting compound is characterized by its amide functionality, which imparts unique chemical and physical properties. Recent studies have explored alternative synthetic routes, including enzymatic catalysis and microwave-assisted synthesis, to enhance the efficiency and sustainability of its production.
In terms of applications, 2-acetamidooctanoic acid has been investigated for its potential in drug delivery systems. The amide group allows for the formation of self-assembling structures, such as micelles and vesicles, which can encapsulate hydrophobic drugs. These structures have shown promise in improving drug solubility and bioavailability, making them valuable in pharmaceutical research. Additionally, the compound has been studied for its role in polymer chemistry, where it serves as a building block for biodegradable polymers with tunable properties.
Recent advancements in computational chemistry have provided deeper insights into the molecular properties of 2-acetamidooctanoic acid. Quantum mechanical calculations have revealed its electronic structure and reactivity patterns, which are critical for understanding its behavior in various chemical reactions. Furthermore, experimental studies have focused on its thermal stability and degradation pathways under different environmental conditions. These findings are essential for optimizing its use in industrial applications and ensuring its safety.
The biological activity of 2-acetamidooctanoic acid has also been a topic of recent research. In vitro studies have demonstrated its ability to modulate cellular signaling pathways, suggesting potential therapeutic applications in inflammation and neurodegenerative diseases. However, further investigations are required to fully understand its pharmacokinetics and toxicity profile.
In conclusion, 2-acetamidooctanoic acid (CAS No: 80782-69-0) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure and functional groups make it a valuable molecule in organic synthesis, materials science, and pharmaceutical research. As ongoing studies continue to uncover new properties and uses, this compound is poised to play an increasingly important role in advancing scientific and technological innovations.
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